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Compound of Interest

Compound Name: Boc-Asp(OtBu)-ONp

Cat. No.: B558375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-a-
(tert-Butoxycarbonyl)-L-aspartic acid B-tert-butyl a-p-nitrophenyl ester, commonly referred to as
Boc-Asp(OtBu)-ONp. Due to the limited availability of published, peer-reviewed spectroscopic
data for this specific compound, this guide presents expected values and representative data
from closely related analogues, such as Boc-Asp(OtBu)-OSu and other protected amino acids.
Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform
their own analyses.

Data Presentation

The following tables summarize the expected and representative spectroscopic data for Boc-
Asp(OtBu)-ONp and its analogues.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: The following are predicted chemical shifts for Boc-Asp(OtBu)-ONp based on standard
values for similar protected amino acid structures. Experimental conditions can cause
variations.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b558375?utm_src=pdf-interest
https://www.benchchem.com/product/b558375?utm_src=pdf-body
https://www.benchchem.com/product/b558375?utm_src=pdf-body
https://www.benchchem.com/product/b558375?utm_src=pdf-body
https://www.benchchem.com/product/b558375?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted
IH NMR _ . o . .
Chemical Shift Multiplicity Integration Assignment
(Proton)
(5, ppm)
Aromatic protons
H ~8.25 Doublet (d) 2H
ortho to NO:z
Aromatic protons
1H ~7.35 Doublet (d) 2H
meta to NO2
NH (Amide
1H ~5.50 Doublet (d) 1H
proton)
H ~4.70 Multiplet (m) 1H o-CH
Doublet of
1H ~3.10 1H B-CH2
doublets (dd)
Doublet of
1H ~2.90 1H [3-CH:z
doublets (dd)
1H 1.48 Singlet (s) 9H OtBu C(CHs)s
1H 1.45 Singlet (s) 9H Boc C(CHs)s

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558375?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted Chemical Shift (9,

13C NMR (Carbon) Assignment
ppm)
13C ~170.0 a-C=0 (Ester)
13C ~168.0 y-C=0 (Ester)
13C ~155.5 Urethane C=0 (Boc)
13C ~155.0 Aromatic C-ONp
13C ~145.0 Aromatic C-NOz2
13C ~125.0 Aromatic CH meta to NO2
13C ~122.0 Aromatic CH ortho to NO2
13C ~83.0 OtBu C(CHs)s
13C ~80.5 Boc C(CHs)s
13C ~50.0 a-CH
13C ~37.0 B-CH:
13C ~28.2 OtBu C(CHs)s3
13C ~28.0 Boc C(CHs)s

Table 2: Infrared (IR) Spectroscopic Data

Note: The following are characteristic absorption bands expected for Boc-Asp(OtBu)-ONp.
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Expected Absorption Range

Functional Group Vibrational Mode
(cm~)
N-H (Amide) 3300 - 3400 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=0 (Ester, p-nitrophenyl) ~ 1760 - 1780 Stretching
C=0 (Ester, t-butyl) ~1730- 1740 Stretching
C=0 (Urethane, Boc) ~ 1680 - 1700 Stretching
N-O (Nitro group) ~ 1520 - 1540 (asymmetric) Stretching
N-O (Nitro group) ~ 1340 - 1350 (symmetric) Stretching
C-O (Ester) 1000 - 1300 Stretching

Table 3: Mass Spectrometry (MS) Data

Note: The expected m/z values are based on the molecular weight of Boc-Asp(OtBu)-ONp
(C19H26N20s, Molecular Weight: 410.42 g/mol ).[1]
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lon

Formula

Expected m/z

Notes

[M+H]*

[C19H27N20s]*

411.17

Protonated molecule,
commonly observed in

positive ion ESI.

[M+Na]*

[C19H26N20sNa]*

433.15

Sodium adduct,
frequently observed in
ESI-MS.

[M+K]*

[C19H26N20sK]*

449.13

Potassium adduct,
can be observed
depending on sample

purity and solvent.

[M-Boc+H]*+

[C14H19N206]*

311.12

Fragment resulting
from the loss of the

Boc protecting group.

[M-OtBu+H]*

[C15H21N206]*

325.14

Fragment resulting
from the loss of the

tert-butyl ester group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and purity assessment.

Methodology:

» Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).[2] The choice of solvent will depend on the

solubility of the compound. Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.[3]
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» 'H NMR Acquisition:
o Record the spectrum at room temperature.
o Use a standard pulse sequence.

o Reference the chemical shifts to the residual solvent peak (e.g., CDClIs at 7.26 ppm) or an
internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Record the spectrum using a proton-decoupled pulse sequence.
o Reference the chemical shifts to the solvent peak (e.g., CDCls at 77.16 ppm).[4]

o Alonger acquisition time may be necessary due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
No special preparation is typically needed for solid samples.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.[5]

» Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Apply pressure to the sample to ensure good contact with the crystal.

o Acquire the sample spectrum, typically in the range of 4000-400 cm~1.
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o Atypical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm~1.[6]

o Data Processing: The acquired spectrum should be baseline-corrected and displayed in
terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electrospray lonization - ESI):
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent
such as methanol, acetonitrile, or a mixture with water.[7]

o The sample must be free of non-volatile salts and buffers, which can interfere with the
ionization process.[7]

e Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a
standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[8][9]

» Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire spectra in both positive and negative ion modes to observe different adducts and
deprotonated molecules.

o Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to maximize the signal of the ion of interest.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak
([M+H]*, [M+Na]*, etc.) and any significant fragment ions. High-resolution mass
spectrometry can be used for accurate mass measurements to confirm the elemental
composition.
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Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
protected amino acid derivative like Boc-Asp(OtBu)-ONp.

Workflow for Spectroscopic Characterization of Boc-Asp(OtBu)-ONp
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Caption: Workflow for the Spectroscopic Characterization of Boc-Asp(OtBu)-ONp.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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